2-(4-chlorophenyl)-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-(4-chlorophenyl)-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that contains sulfur and nitrogen atoms in its ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-thiadiazole, 2-(4-chlorophenyl)-5-methyl- typically involves the reaction of appropriate hydrazides with carbon disulfide in the presence of a base, followed by cyclization . The reaction conditions often include refluxing in an organic solvent such as ethanol or acetone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-methyl-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives .
Scientific Research Applications
2-(4-chlorophenyl)-5-methyl-1,3,4-thiadiazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1,3,4-thiadiazole, 2-(4-chlorophenyl)-5-methyl- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1,3,4-Thiadiazole, 2-(4-chlorophenyl)-5-ethyl-
- 1,3,4-Thiadiazole, 2-(4-chlorophenyl)-5-phenyl-
- 1,3,4-Thiadiazole, 2-(4-chlorophenyl)-5-methoxy-
Uniqueness
2-(4-chlorophenyl)-5-methyl-1,3,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
55210-95-2 |
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Molecular Formula |
C9H7ClN2S |
Molecular Weight |
210.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C9H7ClN2S/c1-6-11-12-9(13-6)7-2-4-8(10)5-3-7/h2-5H,1H3 |
InChI Key |
CWVVATVGUYOMAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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